molecular formula C6H8N2O B11925384 2-Isopropoxy-1H-azirine-1-carbonitrile

2-Isopropoxy-1H-azirine-1-carbonitrile

Cat. No.: B11925384
M. Wt: 124.14 g/mol
InChI Key: BLGOJLIEERDRHM-UHFFFAOYSA-N
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Description

Fundamental Principles of Azirine Heterocycles: 1H-Azirine vs. 2H-Azirine Isomerism

The term azirine refers to two different isomers, 1H-azirine and 2H-azirine, distinguished by the position of the double bond within the three-membered ring. wikipedia.orgthieme-connect.de This structural difference has profound implications for their electronic properties and stability.

1H-Azirine, which features a carbon-carbon double bond, is a cyclic, planar molecule with a 4π-electron system. thieme-connect.de According to Hückel's rule, this configuration makes it anti-aromatic, a state of significant electronic destabilization. stackexchange.comechemi.comrsc.org This anti-aromatic character is a primary reason for the high reactivity and instability of 1H-azirines. researchgate.netrsc.org Computational studies have estimated that the 1H-azirine isomer is substantially less stable than its 2H-tautomer, with an energy difference of approximately 33 kcal/mol, which explains the persistent failure of attempts to isolate a simple 1H-azirine under standard conditions. thieme-connect.de Consequently, they are typically regarded as very short-lived, elusive intermediates in chemical reactions. researchgate.netscispace.com

In contrast, 2H-azirines possess a carbon-nitrogen double bond, leaving one carbon atom in the ring sp³-hybridized. stackexchange.comechemi.com This saturation at one of the ring carbons breaks the cyclic conjugation, meaning the system is not anti-aromatic. stackexchange.comechemi.com While still highly strained and reactive, 2H-azirines are considered non-aromatic and are stable enough to be isolated and characterized. skbu.ac.inwikipedia.org They are the more commonly encountered and synthetically useful form of azirines, often prepared through methods like the thermolysis of vinyl azides. wikipedia.orgnih.gov Their ability to act as versatile building blocks in organic synthesis has been well-documented. skbu.ac.inresearchgate.netresearchgate.net

Feature1H-Azirine2H-Azirine
Double Bond Carbon-Carbon (C=C)Carbon-Nitrogen (C=N)
Aromaticity Anti-aromatic (4π electrons) stackexchange.comechemi.comNon-aromatic stackexchange.comechemi.com
Relative Stability Highly unstable, transient intermediate researchgate.netrsc.orgMore stable, often isolable skbu.ac.inwikipedia.org
Reactivity Extremely high due to ring strain and anti-aromaticity researchgate.netHigh due to ring strain rsc.org
Synthetic Utility Largely theoretical; target of stability studies rsc.orgValuable and versatile synthetic intermediate skbu.ac.inresearchgate.net

The Unique Structural Features of 2-Isopropoxy-1H-azirine-1-carbonitrile

The specific molecule 2-Isopropoxy-1H-azirine-1-carbonitrile is not a commonly isolated or studied compound, likely due to the inherent instability of the 1H-azirine core. scispace.com However, its hypothetical structure allows for a theoretical examination of how specific substituents might influence the properties of this anti-aromatic system.

The carbonitrile group (-C≡N) attached to the ring nitrogen is a powerful electron-withdrawing group, functioning as a π-acceptor. nih.gov When paired with the electron-donating isopropoxy group, it creates a "push-pull" electronic system across the C=C bond. This type of substitution is a known strategy explored by chemists to stabilize highly reactive or anti-aromatic systems. scispace.com The carbonitrile group significantly lowers the energy of the π* molecular orbital, which can alter the molecule's reactivity pathways and potentially make it susceptible to specific types of nucleophilic attack or cycloaddition reactions.

Compound 2-Isopropoxy-1H-azirine-1-carbonitrile
CAS Number Not available
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Predicted Properties Highly reactive, unstable anti-aromatic compound. researchgate.net
Substituent Effects - Isopropoxy (π-donor): Electronically stabilizing. scispace.com- Carbonitrile (π-acceptor): Electronically stabilizing (push-pull effect), reactivity modulator. nih.gov

Significance of 2-Isopropoxy-1H-azirine-1-carbonitrile as a Research Target in Modern Organic Synthesis

The significance of 2-Isopropoxy-1H-azirine-1-carbonitrile in modern organic synthesis is primarily theoretical and exploratory. It represents a challenging synthetic target that serves as a case study for the stabilization of anti-aromatic heterocycles. rsc.org The pursuit of stable, or at least persistent, 1H-azirines is a notable goal in physical organic chemistry. researchgate.netrsc.org If a compound like this could be generated and trapped, its high-energy, strained structure would make it a potent intermediate. The inherent reactivity, modulated by the push-pull substituents, could be harnessed for novel chemical transformations, providing rapid access to complex molecular architectures. researchgate.net Research into such systems pushes the boundaries of our understanding of chemical bonding, stability, and reactivity in highly strained molecules.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-propan-2-yloxyazirine-1-carbonitrile

InChI

InChI=1S/C6H8N2O/c1-5(2)9-6-3-8(6)4-7/h3,5H,1-2H3

InChI Key

BLGOJLIEERDRHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN1C#N

Origin of Product

United States

Synthetic Methodologies for the Generation of 2 Isopropoxy 1h Azirine 1 Carbonitrile

Strategies for the Construction of 1H-Azirine Ring Systems

The generation of the transient 1H-azirine ring system is primarily approached through photochemical, thermal, and base-promoted cyclization reactions. These methods typically involve the formation of highly reactive intermediates that can cyclize to the desired three-membered ring.

Photochemical Generation of 1H-Azirine Intermediates

Photolysis of specific precursors, such as vinyl azides and 1,2,3-triazoles, serves as a common method for generating 1H-azirine intermediates. These reactions proceed through the formation of highly reactive species like nitrenes, which can then undergo intramolecular cyclization.

The photolysis of vinyl azides is a well-established route to 2H-azirines, which are tautomers of 1H-azirines. While 2H-azirines are generally more stable and isolable, the initial photochemical process can be envisioned to proceed through a transient 1H-azirine intermediate, especially with appropriate substitution patterns that might momentarily favor this isomer. The wavelength of the light used can be a critical factor in the outcome of these reactions. For instance, the photolysis of α-azidocinnamates with blue light (455 nm) has been shown to selectively produce 2H-azirines.

Similarly, the photochemical decomposition of 1,2,3-triazole derivatives has been shown to proceed through 1H-azirine intermediates. This reaction involves the extrusion of molecular nitrogen to form an iminocarbene, which can then cyclize to the transient 1H-azirine.

Thermal Routes to Transient 1H-Azirines

Thermal decomposition of 1,2,3-triazoles is another effective method for generating 1H-azirine intermediates. Flash vacuum pyrolysis of 1,2,3-triazoles leads to the extrusion of nitrogen and the formation of iminocarbenes, which are precursors to 1H-azirines. The high temperatures required for these reactions often lead to subsequent rearrangements of the initially formed 1H-azirine, making its direct observation and isolation difficult. The formation of various rearrangement products in these pyrolytic reactions provides strong evidence for the transient existence of a common 1H-azirine intermediate.

Precursor TypeConditionIntermediateProduct TypeRef
1,2,3-TriazolePyrolysisIminocarbeneRearranged heterocycles
Vinyl AzideThermolysisNitrene2H-Azirine

Base-Promoted Cyclization Approaches

Base-promoted cyclization reactions, most notably the Neber rearrangement, provide a pathway to azirine systems. The Neber rearrangement involves the conversion of a ketoxime to an α-amino ketone, with a 2H-azirine proposed as a key intermediate. The reaction is initiated by the deprotonation of the α-carbon of a ketoxime derivative (e.g., a tosylate), followed by intramolecular nucleophilic attack on the nitrogen atom to form the azirine ring. While this rearrangement typically yields 2H-azirines, modifications of the substrate and reaction conditions could potentially be explored to favor the formation of a transient 1H-azirine.

Documented or Proposed Synthetic Pathways to 2-Isopropoxy-1H-azirine-1-carbonitrile

While no specific documented synthesis of 2-Isopropoxy-1H-azirine-1-carbonitrile exists in the reviewed literature, a plausible synthetic approach can be proposed based on analogous reactions for the formation of substituted 1H-azirines.

Cyclization Reactions in the Formation of 2-Isopropoxy-1H-azirine-1-carbonitrile

A potential route to 2-Isopropoxy-1H-azirine-1-carbonitrile could involve the cyclization of a precursor containing the necessary isopropoxy and cyano functionalities. Drawing an analogy from the photolysis of vinyl azides, a hypothetical precursor such as an appropriately substituted vinyl azide could be considered. Upon photolysis, this precursor would be expected to extrude nitrogen to form a nitrene intermediate, which could then cyclize to the target 1H-azirine.

Similarly, a 1,2,3-triazole precursor bearing the isopropoxy and cyano groups at appropriate positions could, upon thermal or photochemical decomposition, yield an iminocarbene that subsequently cyclizes to form 2-Isopropoxy-1H-azirine-1-carbonitrile as a transient species.

Considerations for Achieving and Isolating 1H-Azirine Derivatives

The primary challenge in the synthesis of any 1H-azirine derivative is its inherent instability. The antiaromatic character and high ring strain contribute to their fleeting existence. Therefore, any attempt to synthesize and isolate a compound like 2-Isopropoxy-1H-azirine-1-carbonitrile would require specialized techniques.

Matrix isolation is a powerful experimental technique for the study of highly reactive species. This method involves trapping the transient molecule in an inert gas matrix (e.g., argon) at very low temperatures (typically below 20 K). This rigid, inert environment prevents intermolecular reactions and allows for spectroscopic characterization of the isolated molecule, for instance, by infrared (IR) or UV-vis spectroscopy. The photochemistry of fluorinated phenylnitrenes, for example, has been studied using matrix isolation, allowing for the direct observation of the corresponding azirines.

Trapping reactions offer an alternative strategy to confirm the existence of a transient intermediate. This involves carrying out the reaction in the presence of a reagent that will rapidly react with the 1H-azirine as it is formed, leading to a stable, characterizable product. The structure of the trapped product can then provide evidence for the structure of the transient intermediate.

Given the high reactivity of 1H-azirines, it is likely that 2-Isopropoxy-1H-azirine-1-carbonitrile, if formed, would rapidly rearrange or react with other species present in the reaction mixture. Therefore, any synthetic attempt would need to be designed with in-situ trapping or matrix isolation in mind to provide evidence for its formation.

Mechanistic Insights into the Reactivity of 2 Isopropoxy 1h Azirine 1 Carbonitrile

Ring-Opening Transformations

The significant ring strain of the 2H-azirine core is a primary driver for its reactivity, leading to various ring-opening transformations under thermal, photolytic, or nucleophilic conditions. These reactions provide pathways to a variety of acyclic and heterocyclic structures.

Thermally induced reactions of 2H-azirines typically proceed through the cleavage of the weakest bond in the ring, the C-C single bond, to form a transient vinyl nitrene intermediate. nih.govresearchgate.net In the case of 2-Isopropoxy-1H-azirine-1-carbonitrile, heating would lead to the formation of the corresponding vinyl nitrene. This highly reactive species can then undergo several subsequent rearrangements.

The formation of vinyl nitrenes as intermediates in the thermal rearrangement of 2H-azirines has been substantiated by experiments, such as the thermal racemization of optically active 2H-azirines occurring much faster than their rearrangement to other products like indoles. rsc.org The vinyl nitrene exists as a key intermediate that dictates the final product distribution. nih.gov Depending on the substituents and reaction conditions, this intermediate can cyclize to form other heterocyclic systems or undergo insertion or addition reactions. For instance, vinyl nitrenes generated from other azirines have been shown to rearrange into various stable compounds. nih.govrsc.orgresearchgate.net

Reaction Conditions Intermediate Potential Products
Thermal RearrangementHeat (Thermolysis)Vinyl NitreneRearranged heterocyclic or acyclic compounds

In contrast to thermal reactions, the photolysis of 2H-azirines typically results in the cleavage of the C-C bond to generate a nitrile ylide. researchgate.netresearchgate.net This process is often highly efficient and proceeds through an excited state of the azirine molecule. The specific pathway, whether C-C or C-N bond cleavage occurs, can be dependent on the wavelength of the irradiation and the nature of the substituents on the azirine ring. researchgate.netnih.gov For many 2H-azirines, irradiation leads cleanly to the nitrile ylide intermediate. researchgate.net

The generated nitrile ylide from 2-Isopropoxy-1H-azirine-1-carbonitrile would be a valuable 1,3-dipole. These intermediates are not typically isolated but are trapped in situ by various dipolarophiles. For example, in the presence of acetylenic compounds, the nitrile ylide can undergo a [3+2] cycloaddition reaction to afford substituted pyrroles or other five-membered heterocycles. nih.govnih.gov This photochemical method provides a powerful tool for the construction of complex molecular architectures from the relatively simple azirine precursor.

Reaction Conditions Intermediate Trapping Reaction Product
Photolytic Ring CleavageUV light (Photolysis)Nitrile Ylide[3+2] Cycloaddition with alkynesSubstituted Pyrroles

The high degree of ring strain in the 2H-azirine ring makes it an excellent electrophile. The C=N double bond is susceptible to attack by a wide range of nucleophiles, leading to ring opening and the formation of functionalized aziridines or other acyclic products. This reactivity provides a straightforward method for introducing diverse functional groups.

Heteroatomic nucleophiles such as alcohols, thiols, and amines readily attack the electrophilic carbon of the C=N bond in 2H-azirines. beilstein-journals.org This addition reaction results in the formation of stable, highly functionalized NH-aziridines. The reaction proceeds with the release of ring strain, which is a strong thermodynamic driving force. For 2-Isopropoxy-1H-azirine-1-carbonitrile, this would involve the attack of the nucleophile on the C2 carbon, followed by protonation of the nitrogen atom, to yield the corresponding 2-substituted-2-isopropoxyaziridine-1-carbonitrile. This method allows for the stereoselective synthesis of these valuable strained compounds. beilstein-journals.org

Carbon-based nucleophiles, such as organolithium and Grignard reagents, also add to the C=N bond of 2H-azirines. beilstein-journals.org The reaction of 2-Isopropoxy-1H-azirine-1-carbonitrile with an organolithium reagent like phenyllithium (B1222949) would be expected to proceed via nucleophilic addition to the azirine, resulting in the formation of a 2-alkyl/aryl-2-isopropoxyaziridine-1-carbonitrile. beilstein-journals.org This reaction has been shown to be efficient and diastereoselective for other substituted 2H-azirines, providing access to a range of synthetically interesting aziridine (B145994) derivatives. beilstein-journals.org

Nucleophile Type Example Nucleophile Expected Product with 2-Isopropoxy-1H-azirine-1-carbonitrile
Heteroatomic (Oxygen)Methanol2-Methoxy-2-isopropoxyaziridine-1-carbonitrile
Heteroatomic (Sulfur)Ethanethiol2-Ethylthio-2-isopropoxyaziridine-1-carbonitrile
Heteroatomic (Nitrogen)Diethylamine2-Diethylamino-2-isopropoxyaziridine-1-carbonitrile
CarbonPhenyllithium2-Phenyl-2-isopropoxyaziridine-1-carbonitrile

Nucleophilic Attack and Ring Strain Release

Cycloaddition Reactions of 2-Isopropoxy-1H-azirine-1-carbonitrile

Beyond the cycloadditions involving the photochemically generated nitrile ylide, the 2H-azirine ring itself can participate directly in cycloaddition reactions. The strained C=N bond can act as a dienophile in Diels-Alder type reactions.

Specifically, 2H-azirines can undergo aza-Diels-Alder reactions with suitable dienes. researchgate.net When reacting with an electron-rich diene, 2-Isopropoxy-1H-azirine-1-carbonitrile would serve as the dienophile, with the reaction being facilitated by the electron-withdrawing nature of the nitrile group. These reactions can be catalyzed by Lewis acids, which coordinate to the nitrogen atom, further activating the C=N bond towards cycloaddition. researchgate.net This methodology provides a route to complex nitrogen-containing polycyclic systems. The regioselectivity and stereoselectivity of such reactions are often predictable based on frontier molecular orbital theory. researchgate.net

[3+2] Cycloadditions Involving Nitrile Ylide Intermediates

The photochemical or thermal ring-opening of 2H-azirines can generate highly reactive nitrile ylide intermediates. These 1,3-dipoles are key for participating in [3+2] cycloaddition reactions with various dipolarophiles. For a compound like 2-isopropoxy-1H-azirine-1-carbonitrile, the cleavage of the C2-C3 bond would lead to the formation of a nitrile ylide.

This intermediate can then react with electron-deficient alkenes or alkynes to form five-membered heterocyclic rings, such as pyrrolines or pyrroles, respectively. The reaction is driven by the favorable interaction of the highest occupied molecular orbital (HOMO) of the nitrile ylide with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The presence of the isopropoxy group may influence the stability and reactivity of the nitrile ylide intermediate.

A general representation of this process is the reaction of a nitrile ylide with a dipolarophile to yield pyrroline (B1223166) derivatives. The efficiency and regioselectivity of such cycloadditions would be dependent on the specific substituents on both the azirine and the reacting partner.

[4+2] Cycloadditions (Diels-Alder Type) as Dienophiles

In the context of [4+2] cycloaddition reactions, or Diels-Alder reactions, the strained C=N bond of the 2H-azirine ring can act as a dienophile. The reactivity of the azirine in this role is enhanced by the ring strain and the presence of electron-withdrawing groups. The nitrile group on the nitrogen atom of 2-isopropoxy-1H-azirine-1-carbonitrile would serve as such an electron-withdrawing group, polarizing the double bond and lowering the energy of the LUMO, thereby facilitating the reaction with an electron-rich diene.

These reactions typically lead to the formation of six-membered nitrogen-containing heterocycles. The stereochemistry of the resulting cycloadduct is governed by the endo rule, which favors the orientation where the substituents of the dienophile are positioned under the diene in the transition state. The reaction of a substituted azirine with a diene like cyclopentadiene (B3395910) would result in a bicyclic adduct.

Multi-Component Reactions (MCRs) Utilizing Azirine Reactivity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Azirines, and the nitrile ylides derived from them, can be valuable components in MCRs. For instance, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could potentially incorporate an azirine-derived intermediate.

In a hypothetical MCR involving 2-isopropoxy-1H-azirine-1-carbonitrile, the azirine could first isomerize to a nitrile ylide. This reactive intermediate could then be trapped by components of a Passerini reaction (an aldehyde and a carboxylic acid) or an Ugi reaction (an aldehyde, a primary amine, and a carboxylic acid) to generate complex, highly functionalized molecules. The ability to generate a reactive intermediate in situ makes azirines attractive for the discovery of novel MCRs.

Rearrangement Pathways Involving 2-Isopropoxy-1H-azirine-1-carbonitrile

Isomerization Phenomena and Factors Influencing Rearrangement

For 2-isopropoxy-1H-azirine-1-carbonitrile, the isomerization to the corresponding nitrile ylide would be a critical step for many of its subsequent reactions. Factors such as the solvent polarity and the presence of catalysts could influence the rate and efficiency of this isomerization. For example, isomerization of some isoxazoles, which can lead to azirines, is sensitive to temperature.

Transformations Analogous to the Neber Rearrangement or Schmidt Rearrangement

The Neber rearrangement is a classic organic reaction that converts a ketoxime tosylate into an α-amino ketone via an azirine intermediate. While 2-isopropoxy-1H-azirine-1-carbonitrile would be a product of such a rearrangement if the starting material were appropriately substituted, it could also undergo transformations analogous to the reverse process. Under certain conditions, the azirine ring can be opened by nucleophiles to yield products that are structurally similar to those seen in the Neber rearrangement.

For example, the reaction of a 2H-azirine with a nucleophile can lead to a stable aziridine, which upon ring-opening can yield an α-amino ketone derivative. While no specific examples involving 2-isopropoxy-1H-azirine-1-carbonitrile are available, the general reactivity pattern of 2H-azirines suggests that such transformations are plausible.

Electrophilic and Radical Reactivity

The C=N bond in 2H-azirines is susceptible to nucleophilic attack at the carbon atom due to the ring strain and the electronegativity of the nitrogen atom, making the azirine an electrophile. The addition of a nucleophile to the C2 carbon would lead to the formation of a saturated aziridine ring. The isopropoxy group, being an oxygen-containing substituent, may influence the electrophilicity of the C2 position.

The lone pair of electrons on the nitrogen atom allows the azirine to also act as a nucleophile or a base, reacting with electrophiles. However, the electron-withdrawing nature of the adjacent nitrile group in 2-isopropoxy-1H-azirine-1-carbonitrile would be expected to decrease the nucleophilicity of the nitrogen atom. Information regarding the specific radical reactivity of this compound is not available in the surveyed literature.

Electrophilic Additions

The C=N bond in 2H-azirines, such as 2-isopropoxy-1H-azirine-1-carbonitrile, serves as the primary site for electrophilic attack. The inherent ring strain of approximately 109 kJ/mol is significantly relieved upon addition to this double bond, providing a strong thermodynamic driving force for such reactions. core.ac.uk The carbon atom of the imine group acts as an electrophilic center, readily undergoing attack by nucleophiles. core.ac.uk

Under acidic conditions, the reaction is typically initiated by the protonation of the nitrogen atom. This protonation enhances the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack. For instance, the addition of carboxylic acids to 2H-azirines proceeds via this mechanism, leading to ring-opened amide products. core.ac.ukresearchgate.net

In the context of 2-isopropoxy-1H-azirine-1-carbonitrile, the addition of an alcohol like isopropanol (B130326) can lead to the formation of a 2,2-diisopropoxyaziridine. Research on similar systems has shown that an equilibrium can exist between the 2H-azirine and the corresponding 2-alkoxyaziridine. For example, a 2H-azirine was found to be in equilibrium with its corresponding 2-isopropoxyaziridine, which could be isolated in high yield by heating the azirine with a catalytic amount of sodium isopropoxide. core.ac.uk This suggests that the initial adduct of isopropanol addition to 2-isopropoxy-1H-azirine-1-carbonitrile would be a 2,2-diisopropoxy-1-carbonitrile aziridine. However, 2-alkoxyaziridines are often unstable and can undergo further reactions, such as rearrangement to open-chain products like α-aminoacetals. researchgate.net

The general mechanism for the acid-catalyzed addition of a nucleophile (NuH) to the azirine ring is depicted below:

Table 1: Mechanistic Steps in Electrophilic Addition to 2-Isopropoxy-1H-azirine-1-carbonitrile

Step Description
1. Protonation The lone pair of electrons on the nitrogen atom attacks a proton (H⁺) from an acid catalyst, forming a protonated azirinium ion.
2. Nucleophilic Attack The nucleophile (e.g., an alcohol, water, or carboxylate) attacks the electrophilic C-2 carbon of the azirinium ion.

| 3. Deprotonation | A proton is lost from the attacking nucleophile to yield the final, more stable aziridine adduct. |

It is important to note that the regioselectivity of the nucleophilic attack is directed towards the C-2 carbon due to the polarization of the C=N bond and the influence of the substituents.

Radical Pathways and C-H Activation

While less common than ionic pathways, radical reactions of 2H-azirines can be initiated, particularly through photochemical methods. Photolysis of 2H-azirines is a known method for generating nitrile ylides. wikipedia.org This process involves the cleavage of the C2-N bond, leading to a diradical or zwitterionic intermediate which is the nitrile ylide. researchgate.net These highly reactive intermediates can then participate in various reactions, including cycloadditions.

For 2-isopropoxy-1H-azirine-1-carbonitrile, photolysis would be expected to generate an isopropoxy- and carbonitrile-substituted nitrile ylide. This intermediate could potentially engage in intramolecular reactions or react with external trapping agents.

Direct C-H activation by 2-isopropoxy-1H-azirine-1-carbonitrile itself is not a well-documented process. However, the radical intermediates generated from the azirine could potentially participate in C-H activation steps. For instance, a highly reactive radical intermediate could abstract a hydrogen atom from a suitable C-H bond, either intramolecularly or from a solvent or substrate molecule. nih.gov

Mechanistic proposals for C-H activation by related systems, such as those involving metal-carbene intermediates, sometimes invoke radical-type hydrogen atom abstraction. nih.gov While speculative for this specific compound without experimental evidence, a potential radical pathway for C-H activation initiated by the photolysis of 2-isopropoxy-1H-azirine-1-carbonitrile could involve the following steps:

Table 2: Hypothetical Radical Pathway for C-H Activation

Step Description
1. Photochemical Initiation UV irradiation of 2-isopropoxy-1H-azirine-1-carbonitrile leads to ring-opening and formation of a nitrile ylide intermediate with radical character.
2. Hydrogen Atom Abstraction The radical intermediate abstracts a hydrogen atom from a C-H bond, generating a new radical species.

| 3. Radical Recombination/Further Reaction | The newly formed radical can then undergo recombination or other subsequent reactions to form the final product. |

The feasibility of such a pathway would depend on several factors, including the energy of the incident light, the nature of the C-H bond to be activated, and the stability of the radical intermediates involved.

Advanced Computational and Theoretical Investigations of 2 Isopropoxy 1h Azirine 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 2-isopropoxy-1H-azirine-1-carbonitrile can be examined, providing data on stability, bond characteristics, and electronic distribution that are often inaccessible through empirical means.

The 1H-azirine ring system is a cyclic, planar molecule containing 4π-electrons, which, according to Hückel's rule, categorizes it as antiaromatic. thieme-connect.de This antiaromatic character leads to significant electronic destabilization and high ring strain, estimated to be around 33 kcal/mol higher in energy than its 2H-azirine isomer. thieme-connect.de This inherent instability is a primary reason for the difficulty in synthesizing and isolating 1H-azirine derivatives under standard laboratory conditions. thieme-connect.de

Table 1: Calculated Properties of the 1H-Azirine Ring (Note: Data is based on theoretical calculations for the parent 1H-azirine and related substituted systems, as direct experimental data for the title compound is unavailable.)

PropertyCalculated Value/ObservationSignificance
Ring Strain Energy ~33 kcal/mol (relative to 2H-azirine) thieme-connect.deIndicates high thermodynamic instability.
Electronic Character 4π-electron systemClassified as antiaromatic, leading to destabilization. thieme-connect.de
C-N Bond Lengths Abnormal compared to acyclic analogues psu.eduReflects the high degree of ring strain.
Geometry Planar ring structureFulfills a geometric criterion for antiaromaticity.

Conformational Analysis of the Isopropoxy Substituent

The flexibility of the isopropoxy group attached to the C2 position of the azirine ring introduces conformational isomerism. Rotation around the C2-O bond can lead to different spatial arrangements of the isopropyl group relative to the plane of the azirine ring. Theoretical studies on similarly substituted azirines, such as hydroxy-azirines, have characterized distinct conformers, typically denoted as syn and anti, based on the orientation of the substituent. uva.esresearchgate.net

For 2-isopropoxy-1H-azirine-1-carbonitrile, conformational analysis via quantum chemical calculations would identify the minimum energy structures and the rotational barriers between them. It is anticipated that specific conformers will be energetically favored to minimize steric hindrance between the bulky isopropyl group and the carbonitrile substituent on the adjacent nitrogen atom. Density Functional Theory (DFT) calculations are well-suited to map this conformational landscape, revealing the relative stabilities and geometric parameters of each conformer. dntb.gov.ua

Mechanistic Probes through Density Functional Theory (DFT)

DFT has emerged as a cornerstone for investigating the reaction dynamics of reactive molecules. It provides a detailed picture of potential energy surfaces, allowing for the characterization of short-lived species that are difficult to observe experimentally.

The high ring strain of 1H-azirines makes them prone to ring-opening reactions. The principal thermal or photochemical reaction pathway for 2H-azirines involves the cleavage of the C-C single bond to form a nitrile ylide. researchgate.net DFT calculations are instrumental in elucidating the intricate details of these reaction pathways. By mapping the potential energy surface, researchers can identify the minimum energy path from the reactant to the product and, crucially, locate the geometry and energy of the transition state. nih.gov

For 2-isopropoxy-1H-azirine-1-carbonitrile, DFT would be used to model the ring-opening process. The calculation would involve:

Geometry Optimization: Finding the lowest energy structures of the reactant (the azirine) and the product (the corresponding nitrile ylide). nih.gov

Transition State Search: Locating the first-order saddle point on the potential energy surface that connects the reactant and product. This structure represents the peak of the activation energy barrier.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state down to both the reactant and the product, confirming that the identified transition state correctly connects the two minima. researchgate.net

These calculations provide quantitative data on activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular transformation.

The cleavage of the strained azirine ring can generate highly reactive intermediates. Depending on which bond is broken, two primary intermediates can be formed:

Nitrile Ylides: Result from the cleavage of the C2-C3 bond. These are 1,3-dipoles and are key intermediates in various cycloaddition reactions. The photolysis of azirines is a well-established method for generating nitrile ylides. researchgate.netnih.gov

Vinyl Nitrenes: Result from the cleavage of a C-N bond. These species are also highly reactive and can undergo various rearrangements.

DFT calculations, often combined with matrix isolation spectroscopy, have been pivotal in characterizing these elusive species. nih.govresearchgate.net Computational chemistry allows for the prediction of their geometries, electronic states (singlet or triplet), and vibrational frequencies. researchgate.net In the case of 2-isopropoxy-1H-azirine-1-carbonitrile, ring-opening would lead to a substituted nitrile ylide. DFT calculations would predict its structure, stability, and subsequent reaction pathways, providing insights that guide and interpret experimental observations. researchgate.net

Table 2: Computationally Characterized Intermediates from Azirine Ring-Opening

IntermediateFormation PathwayKey Computational Descriptors
Nitrile Ylide Cleavage of the ring C-C bond researchgate.net1,3-dipolar structure, characteristic bond lengths and angles, calculated IR spectra. nih.gov
Vinyl Nitrene Cleavage of a ring C-N bond thieme-connect.deNitrene functionality on a vinylic carbon, distinct electronic state (singlet/triplet), predicted reaction cascades.

Prediction of Spectroscopic Signatures

For a molecule as unstable as 2-isopropoxy-1H-azirine-1-carbonitrile, computational prediction of its spectroscopic signatures is not just helpful but essential for its potential identification. High-level quantum chemical methods can provide reliable predictions of rotational, vibrational, and nuclear magnetic resonance (NMR) spectra. uva.esresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and their corresponding intensities with a good degree of accuracy. researchgate.net For the title compound, this would allow for the prediction of characteristic stretching frequencies for the C≡N group, the C=N double bond within the ring, and the C-O bond of the isopropoxy substituent. These predicted spectra can serve as a guide for matrix isolation experiments aiming to trap and identify the molecule.

Rotational Spectroscopy: For potential astronomical detection or gas-phase studies, theoretical calculations can provide highly accurate rotational constants (A, B, C) and dipole moments. uva.esresearchgate.net

NMR Spectroscopy: While less common for such transient species, theoretical methods can calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants, which would be invaluable for structural confirmation if the compound could be stabilized in solution.

Table 3: Predicted Spectroscopic Data for Azirine Derivatives (Note: This table presents the types of data that can be generated through computational methods, based on studies of analogous molecules like hydroxy-azirine and 2H-azirine.)

Spectroscopic MethodPredicted ParameterRelevance
Infrared (IR) Vibrational Frequencies (cm⁻¹) researchgate.netIdentification of functional groups (C≡N, C=N, C-O).
Rotational Rotational Constants (MHz) uva.esUnambiguous identification in gas-phase or interstellar studies.
NMR Chemical Shifts (ppm)Structural elucidation and confirmation of the bonding framework.

Spectroscopic Characterization Techniques for 1h Azirine Derivatives, with Relevance to 2 Isopropoxy 1h Azirine 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iq For derivatives of 1H-azirine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of 2-Isopropoxy-1H-azirine-1-carbonitrile, the protons of the isopropoxy group are expected to be prominent. This would include a septet for the methine proton (-CH) and a doublet for the two methyl (-CH₃) groups. The chemical shift of the methine proton would be influenced by the adjacent oxygen atom. The proton on the C3 carbon of the azirine ring is expected to appear in a distinct region of the spectrum. For related 2H-azirine systems, the ring proton (H-2, equivalent to H-3 in the 1H-azirine system) typically resonates in the range of δ 0.20-4.00 ppm. ipb.pt

The ¹³C NMR spectrum is particularly informative for identifying the carbon skeleton. The highly strained and electronically unique nature of the 1H-azirine ring results in characteristic chemical shifts for its carbon atoms. In related 2H-azirines, the C2 carbon (substituted) appears at δ 19.0-45.0 ppm, while the C3 carbon (the imine carbon) is significantly downfield at δ 160.0-170.0 ppm. ipb.pt For 2-Isopropoxy-1H-azirine-1-carbonitrile, the C2 carbon is bonded to the isopropoxy group, and the C3 carbon is part of the C=N bond. The carbon of the nitrile group (-C≡N) typically appears in the range of δ 110-125 ppm. The carbons of the isopropoxy group would have shifts consistent with an ether-like environment.

Table 1: Predicted NMR Chemical Shifts (δ) for 2-Isopropoxy-1H-azirine-1-carbonitrile

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Azirine Ring C2¹³C19.0 - 45.0 ipb.ptThe carbon atom bonded to the isopropoxy group.
Azirine Ring C3¹³C160.0 - 170.0 ipb.ptThe imine carbon (C=N) of the azirine ring.
Azirine Ring H3¹H0.20 - 4.00 ipb.ptThe proton attached to the C3 carbon.
Carbonitrile Carbon¹³C110 - 125Characteristic range for nitrile carbons.
Isopropoxy Methine C¹³C65 - 75Typical range for a secondary carbon bonded to oxygen.
Isopropoxy Methyl C¹³C20 - 25Typical range for methyl carbons in an isopropoxy group.
Isopropoxy Methine H¹H3.5 - 4.5Expected to be a septet.
Isopropoxy Methyl H¹H1.0 - 1.5Expected to be a doublet.

This table is generated based on typical values for related structural motifs.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes (e.g., C=N bond stretching in 1H-azirines)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. msu.edu For 2-Isopropoxy-1H-azirine-1-carbonitrile, several key vibrational modes would provide definitive evidence for its structure.

The most diagnostic absorption for this molecule is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration gives rise to a sharp, typically medium-to-strong intensity peak in a relatively clean region of the spectrum, generally between 2260 and 2220 cm⁻¹. spectroscopyonline.com

Another crucial feature is the stretching vibration of the carbon-nitrogen double bond (C=N) within the 1H-azirine ring. The C=N stretch in cyclic systems like azirines is expected to appear in the 1650–1550 cm⁻¹ region. pressbooks.pub The exact frequency can be influenced by ring strain and substitution. For comparison, C=N stretching in pyridine (B92270) rings is observed in the 1600-1500 cm⁻¹ range. elixirpublishers.com

The isopropoxy group also presents characteristic absorptions. A strong C-O stretching vibration is expected in the region of 1250-1000 cm⁻¹. msu.edu Additionally, C-H stretching vibrations from the alkyl portions of the isopropoxy group and the azirine ring will be observed just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for 2-Isopropoxy-1H-azirine-1-carbonitrile

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N)C≡N Stretch2260 - 2220 spectroscopyonline.comMedium to Strong, Sharp
1H-Azirine RingC=N Stretch1650 - 1550 pressbooks.pubMedium to Weak
Isopropoxy GroupC-O Stretch1250 - 1000 msu.eduStrong
Alkyl GroupsC-H Stretch3000 - 2850 libretexts.orgMedium to Strong
Azirine RingC-H Bending1470 - 1350Variable

This table is generated based on typical values for the specified functional groups.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and offering insights into the molecule's structure through fragmentation patterns.

For 2-Isopropoxy-1H-azirine-1-carbonitrile, the mass spectrum would ideally show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would enable the determination of the elemental formula with high confidence. waters.com

The fragmentation of the molecular ion upon ionization is highly dependent on the structure. The strained three-membered azirine ring is expected to be a site of facile cleavage. Studies on related aziridine-containing compounds show that cleavage of the three-membered ring is a common fragmentation pathway. acs.orgnih.gov

Key fragmentation patterns for 2-Isopropoxy-1H-azirine-1-carbonitrile could include:

Loss of the isopropoxy group: Cleavage of the C-O bond could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or a neutral isopropene molecule via rearrangement, resulting in a significant fragment ion.

Loss of the carbonitrile group: Ejection of the •CN radical is another plausible fragmentation pathway.

Ring cleavage: The strained azirine ring could undergo fragmentation, potentially leading to the loss of small neutral molecules like ethene or acetonitrile, depending on the rearrangement pathways. Fragmentation of fused nitrogen-containing ring systems often involves cross-ring cleavages. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for 2-Isopropoxy-1H-azirine-1-carbonitrile

Proposed Fragment Description
[M]⁺Molecular ion
[M - OCH(CH₃)₂]⁺Loss of the isopropoxy radical
[M - CH(CH₃)₂]⁺Loss of the isopropyl group
[M - CN]⁺Loss of the nitrile radical
[M - C₃H₇NO]⁺Loss of the entire isopropoxy nitrile moiety
Ring Cleavage ProductsVarious smaller fragments resulting from the breakdown of the azirine ring structure

This table presents hypothetical fragmentation pathways based on general principles of mass spectrometry.

Synthetic Utility and Transformative Potential of 2 Isopropoxy 1h Azirine 1 Carbonitrile in Chemical Synthesis

Strategic Building Block for Diverse Nitrogen-Containing Heterocycles

The high degree of ring strain in 2H-azirines makes them excellent precursors for a multitude of heterocyclic compounds through reactions that involve the cleavage of one or more of the ring bonds. nih.govresearchgate.net This reactivity allows for the incorporation of the azirine's atoms into new, more stable ring systems, establishing 2H-azirines, including 2-Isopropoxy-1H-azirine-1-carbonitrile, as powerful synthons in heterocyclic chemistry.

2H-azirines are extensively used in the synthesis of five-membered nitrogen-containing heterocycles through various cycloaddition and rearrangement pathways. frontiersin.orgnih.govfrontiersin.org The photochemical or thermal opening of the C2-C3 bond of the azirine ring generates highly reactive nitrile ylide intermediates, which can undergo [3+2] cycloaddition reactions with a range of dipolarophiles to afford five-membered rings.

Pyrroles: The construction of the pyrrole (B145914) nucleus is a common application of 2H-azirine chemistry. wikipedia.org For instance, transition metal-catalyzed reactions are effective for this transformation. A ruthenium-catalyzed intermolecular [3+2] cycloaddition between 2H-azirines and activated alkynes proceeds through an oxidative ring opening of the azirine, followed by alkyne insertion and reductive elimination to yield highly substituted pyrroles. nih.gov Similarly, catalytic reactions of 2H-azirines with 1,3-dicarbonyl compounds, often catalyzed by Ni(acac)₂, provide a pathway to functionalized pyrroles. nih.govresearchgate.net A chemodivergent approach using 2H-azirines and acetone can yield either pyrroles under basic conditions or 3-oxazolines in the presence of triflic acid. organic-chemistry.org

Imidazoles: Imidazole derivatives, key components in many biologically active molecules, can also be synthesized from azirine precursors. researchgate.netnih.govnih.govmdpi.com One strategy involves the reaction of the enolate of a phenacyl-imidazolium bromide with a 2H-azirine. nih.gov This process proceeds through the formation of a zwitterionic intermediate, which then undergoes ring fragmentation, cyclization, and dehydration to furnish a pyrrole-substituted imidazole hybrid. nih.gov

Oxazoles: The synthesis of oxazoles from 2H-azirines can be achieved through rearrangement pathways. ijpsonline.com Specifically, 2-acyl substituted 2H-azirines can undergo ring-opening to form a nitrile ylide, which can subsequently cyclize to form an oxazole ring. nih.gov In some cases, this transformation can be facilitated by heating or catalysis. nih.gov For example, the isomerization of 2-(isoxazole-3-ylcarbonyl)-3-arylazirines can lead to 3-(oxazol-5-yl)isoxazoles in the presence of potassium carbonate at room temperature. nih.gov

Table 1: Synthesis of Five-Membered Heterocycles from 2H-Azirine Precursors

Heterocycle Reaction Type Reagents/Catalyst Ref.
Pyrrole [3+2] Cycloaddition Activated Alkynes / Ru-catalyst nih.gov
Pyrrole Ring Expansion 1,3-Diketones / Ni(acac)₂ nih.govresearchgate.net
Pyrrole Chemodivergent Reaction Acetone / Base organic-chemistry.org
Imidazole Hybrid Addition/Rearrangement 1-Alkyl-3-phenacyl-1H-imidazolium bromides nih.gov
Oxazole Isomerization/Rearrangement Can be spontaneous or catalyzed (e.g., K₂CO₃) nih.govnih.gov
3-Oxazoline Chemodivergent Reaction Acetone / TfOH organic-chemistry.org

Construction of Six-Membered and Fused Heterocycles (e.g., Pyridines, Isoquinolines, Azines)

The utility of 2H-azirines extends to the synthesis of six-membered heterocycles, which are foundational structures in numerous pharmaceuticals and natural products. frontiersin.orgfrontiersin.orgbeilstein-journals.orgnih.govresearchgate.net These syntheses often leverage cycloaddition reactions where the azirine moiety acts as a two-atom or three-atom component.

Pyridines: Pyridine (B92270) synthesis from 2H-azirines can be accomplished via electrocyclization reactions. nih.gov A DBU-promoted, metal-free reaction of 2-allyl-2H-azirines results in the formation of 1-azatrienes, which subsequently undergo a 6π-electrocyclization in situ to afford pyridines in very good yields. organic-chemistry.org Another prominent method is the Kondrat'eva pyridine synthesis, an inverse-electron-demand Diels-Alder reaction where azirines can serve as precursors to the requisite 1-azadiene, which then reacts with an electron-rich alkene. baranlab.org Furthermore, intermolecular [2+4] cycloaddition reactions of 2H-azirines with 1,3-dienes can also be employed, where the azirine provides a C-N fragment to the resulting heterocyclic ring. researchgate.net

Isoquinolines and other Azines: The construction of isoquinolines and other azine derivatives often involves multi-step sequences or cascade reactions. organic-chemistry.org While direct cycloadditions with 2H-azirines are less common for these specific systems, the azirine ring can be a precursor to intermediates that are then incorporated into larger fused systems. For example, reactions of 2-(carbonyl)-2H-azirines with hydrazine have been shown to produce tetrahydro-1,2,4-triazin-6-ones, demonstrating a pathway to six-membered rings containing multiple nitrogen atoms. rsc.org

Table 2: Synthesis of Six-Membered Heterocycles from 2H-Azirine Precursors

Heterocycle Reaction Type Reagents/Conditions Ref.
Pyridine Electrocyclization DBU-promoted rearrangement of 2-allyl-2H-azirines organic-chemistry.org
Pyridine Inverse-demand Diels-Alder Formation of 1-azadiene intermediate, then reaction with alkene baranlab.org
Tetrahydro-1,2,4-triazin-6-one Ring Expansion/Condensation Hydrazine rsc.org

Precursors for the Stereoselective Synthesis of Advanced Molecular Architectures

The planar, prochiral nature of the 2H-azirine ring makes it an attractive starting point for stereoselective synthesis. The development of enantioselective reactions using these substrates allows for the creation of chiral building blocks essential for the synthesis of complex molecules and pharmaceuticals.

An important application is the stereoselective synthesis of substituted aziridines. For instance, the enantioselective Neber reaction can produce 2H-azirine carboxylic esters with high enantiomeric excess (up to 93% ee) when catalyzed by a bifunctional thiourea. researchgate.net These chiral 2H-azirines can then be reduced stereoselectively to provide access to valuable di- and trisubstituted chiral aziridines. researchgate.net Such chiral aziridines are highly sought-after precursors for a variety of nitrogen-containing compounds, including amino acids and complex alkaloids. The ability to control the stereochemistry at this early stage is crucial for the efficient synthesis of optically pure final products. mdpi.com

Development of Catalytic Cycles Involving 2-Isopropoxy-1H-azirine-1-carbonitrile (e.g., as a substrate or intermediate in metal-catalyzed reactions)

Metal catalysis has significantly expanded the synthetic utility of 2H-azirines, enabling transformations that are difficult to achieve under thermal or photochemical conditions. These catalysts can activate the strained ring, control reaction pathways, and induce stereoselectivity.

Various transition metals, including ruthenium, copper, iron, and nickel, have been employed to catalyze reactions involving 2H-azirines. frontiersin.org

Ruthenium(II) catalysts have been shown to mediate the [3+2] cycloaddition of 2H-azirines with alkynes to form pyrroles. nih.gov The proposed catalytic cycle involves the oxidative addition of the Ru catalyst to the azirine ring, forming a metallacyclic intermediate that then engages the alkyne. nih.gov

Copper(I) catalysts are effective in promoting [3+2] cycloaddition reactions, such as the synthesis of pyrrolo[3,4-b]pyrrole derivatives. researchgate.net

Iron(II) catalysts can lower the temperature required for the rearrangement of 2-carbonyl-2H-azirines into their corresponding isoxazole isomers. nih.gov

Nickel(II) catalysts , such as Ni(acac)₂, facilitate the ring expansion of 2H-azirines upon reaction with 1,3-dicarbonyl compounds, leading to pyrrole-containing hybrids. nih.govresearchgate.net

These metal-catalyzed processes are often atom-economical and can proceed under mild conditions, making them powerful tools for modern organic synthesis. The role of 2H-azirines like 2-Isopropoxy-1H-azirine-1-carbonitrile as substrates in these catalytic cycles underscores their potential in the efficient assembly of complex heterocyclic structures.

Table 3: Metal-Catalyzed Reactions Involving 2H-Azirines

Metal Catalyst Reaction Type Product Class Ref.
Ruthenium(II) [3+2] Cycloaddition Pyrroles nih.gov
Copper(I) [3+2] Cycloaddition Fused Pyrroles researchgate.net
Iron(II) Isomerization/Rearrangement Isoxazoles nih.gov
Nickel(II) Ring Expansion Pyrroles nih.govresearchgate.net

Emerging Research Frontiers and Unresolved Challenges in 2 Isopropoxy 1h Azirine 1 Carbonitrile Chemistry

Development of Asymmetric Transformations and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. wikipedia.org For derivatives of 2-Isopropoxy-1H-azirine-1-carbonitrile, achieving enantioselectivity is a critical goal to unlock their full potential. Research in this area is focused on several key approaches.

One promising strategy involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For azirine systems, chiral auxiliaries have been employed to control the absolute stereochemistry during their formation and subsequent reactions. nih.gov For example, the use of enantiopure sulfinimines in the aza-Darzens reaction has proven effective for the asymmetric synthesis of aziridine-2-carboxylates, which are precursors to 2H-azirines. nih.gov The development of novel chiral auxiliaries specifically designed for the 2-isopropoxy-1H-azirine-1-carbonitrile framework could provide a reliable route to enantiomerically enriched products.

Another significant area of research is the development of catalytic asymmetric reactions . This approach avoids the need for stoichiometric chiral auxiliaries, offering a more atom-economical and efficient pathway. nih.gov Recent advancements have seen the successful application of chiral catalysts in the ring-opening reactions of aziridines, a related class of compounds. nih.govresearchgate.net For instance, a magnesium catalyst in conjunction with a chiral BINOL-derived ligand has been shown to mediate the highly enantioselective ring-opening of N-(2-picolinoyl) aziridines. nih.gov Adapting such catalytic systems to 2-isopropoxy-1H-azirine-1-carbonitrile could enable the enantioselective synthesis of a wide range of chiral building blocks. A copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has also been reported for the asymmetric preparation of N-H aziridine-2-carboxylates. chemrxiv.org

The table below summarizes some of the key strategies being explored for the asymmetric synthesis of azirine derivatives.

StrategyDescriptionKey Advantages
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.orgWell-established, often provides high levels of stereocontrol. nih.gov
Catalytic Asymmetric Synthesis Use of a chiral catalyst to control the stereochemical outcome. nih.govAtom-economical, can be highly efficient and selective. nih.govchemrxiv.org
Kinetic Resolution Selective reaction of one enantiomer of a racemic mixture. researchgate.netchemrxiv.orgCan provide access to both the reacted and unreacted enantiomers in high enantiomeric excess. researchgate.net

Exploration of Novel Catalytic Systems for Azirine-Mediated Reactions

The high ring strain of the azirine core makes it a reactive intermediate for various chemical transformations. researchgate.net The development of novel catalytic systems is crucial for controlling the reactivity of 2-isopropoxy-1H-azirine-1-carbonitrile and directing it towards desired reaction pathways.

Transition metal catalysis has emerged as a powerful tool for the ring-opening reactions of aziridines, and similar principles can be applied to azirines. mdpi.com Catalysts based on nickel, rhodium, and other transition metals have been shown to facilitate cross-coupling reactions and cycloadditions. mdpi.com For instance, nickel catalysts can promote the oxidative addition into the C–N bond of aziridines, leading to the formation of valuable β-functionalized alkylamines. mdpi.com The exploration of similar catalytic systems for 2-isopropoxy-1H-azirine-1-carbonitrile could open up new avenues for its functionalization. A silver-catalyzed [3 + 2] annulation reaction between 2H-azirines and CF3-imidoyl sulfoxonium ylides has been developed to synthesize trifluoromethyl-substituted pyrrole (B145914) derivatives. acs.org

Lewis acid catalysis is another important area of investigation. Lewis acids can activate the azirine ring, making it more susceptible to nucleophilic attack. acs.org This approach has been successfully used in the regioselective ring-opening of aziridines with various nucleophiles. acs.org The development of new and more effective Lewis acid catalysts could enhance the synthetic utility of 2-isopropoxy-1H-azirine-1-carbonitrile.

The table below highlights some of the catalytic systems being investigated for azirine-mediated reactions.

Catalyst TypeMechanism of ActionPotential Applications
Transition Metals (Ni, Rh, Ag) Oxidative addition, cross-coupling, cycloaddition. mdpi.comacs.orgSynthesis of functionalized amines, heterocycles. mdpi.comacs.org
Lewis Acids Activation of the azirine ring towards nucleophilic attack. acs.orgRegioselective ring-opening reactions. acs.org
Brønsted Acids Catalyzing regioselective ring-opening followed by aromatization. acs.orgSynthesis of benzo- and naphthofurans. acs.org
Iron(II) Chloride Catalyzes the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides. beilstein-journals.orgSynthesis of various 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org

Strategies for Enhancing the Stability and Expandability of 1H-Azirine Derivatives

A major hurdle in the study and application of 1H-azirines, including 2-isopropoxy-1H-azirine-1-carbonitrile, is their inherent instability. researchgate.netscispace.com These compounds are antiaromatic and possess significant ring strain, making them highly reactive and often short-lived intermediates. researchgate.netscispace.comrsc.org

One strategy to enhance stability is through substituent effects . The introduction of specific functional groups can influence the electronic and steric properties of the azirine ring, potentially leading to increased stability. For example, push-pull substitution patterns have been suggested to diminish the antiaromatic character and increase the relative stability of 1H-azirines. scispace.com Density functional theory (DFT) calculations have also been employed to predict stabilizing substitution patterns, offering a theoretical guide for experimental efforts. rsc.org

Another approach involves the synthesis of fused or bicyclic azirine systems . mdpi.com Incorporating the azirine ring into a larger, more rigid framework can sometimes lead to increased stability. However, even these systems can be highly strained and prone to rearrangement or ring-opening reactions. mdpi.com

The table below outlines some of the strategies being explored to enhance the stability of 1H-azirine derivatives.

StrategyPrincipleExample/Potential Application
Push-Pull Substitution Electron-donating and electron-withdrawing groups are placed on the ring to reduce antiaromatic character. scispace.comDesign of more stable, isolable 1H-azirine derivatives. scispace.com
Steric Shielding Bulky substituents are used to sterically protect the reactive azirine ring. rsc.orgIncreased kinetic stability, allowing for easier handling and characterization.
Fused Ring Systems Incorporation of the azirine ring into a polycyclic structure. mdpi.comPotentially more stable azirine derivatives, although still highly reactive. mdpi.com

Integration of 2-Isopropoxy-1H-azirine-1-carbonitrile into Sustainable Chemistry Methodologies

The principles of sustainable chemistry, which emphasize the use of renewable resources, energy efficiency, and waste reduction, are increasingly influencing synthetic chemistry. The integration of 2-isopropoxy-1H-azirine-1-carbonitrile into sustainable methodologies like photochemistry and electrochemistry represents a promising research frontier.

Photochemistry offers a powerful tool for accessing highly reactive intermediates under mild conditions. researchgate.net The photolysis of azirines is a known method for generating nitrile ylides, which are valuable intermediates for the synthesis of various heterocyclic compounds through [3+2] cycloaddition reactions. researchgate.netwikipedia.orgrsc.org Recent studies have demonstrated the use of visible-light photocatalysis for the ring-opening of aziridines to form azomethine ylides, which can then participate in cycloadditions. rsc.org Applying these photocatalytic methods to 2-isopropoxy-1H-azirine-1-carbonitrile could provide an energy-efficient and atom-economical route to complex nitrogen-containing molecules. The photochemical isomerization of 2-aminopropenenitrile to aziridine-2-carbonitrile (B1606757) using UV light has also been reported. nih.gov

Electrochemistry provides another sustainable approach for driving chemical reactions. Electrochemical methods can often replace harsh chemical oxidants or reductants, leading to cleaner reaction profiles. While the electrochemistry of 2-isopropoxy-1H-azirine-1-carbonitrile is a largely unexplored area, the potential for electrochemically induced ring-opening or functionalization reactions warrants investigation.

The table below summarizes the potential applications of sustainable chemistry methodologies to 2-isopropoxy-1H-azirine-1-carbonitrile chemistry.

MethodologyPrinciplePotential Application
Photochemistry Use of light to induce chemical reactions. researchgate.netGeneration of nitrile ylides for cycloadditions, synthesis of heterocycles. wikipedia.orgrsc.org
Electrochemistry Use of electricity to drive chemical transformations.Development of clean and efficient methods for ring-opening and functionalization.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Isopropoxy-1H-azirine-1-carbonitrile, and how should data interpretation account for structural features like the azirine ring?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to identify protons and carbons in the azirine ring and isopropoxy group. The strained azirine ring may exhibit deshielded protons (δ 3.5–5.0 ppm) and distinct 13C^{13}C signals (~110–130 ppm for nitrile carbons) .
  • Infrared (IR) Spectroscopy : The nitrile group (C≡N) typically shows a sharp absorption band near 2200–2250 cm1^{-1}. Azirine ring vibrations may appear at 1450–1600 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS can confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns, particularly cleavage of the labile azirine ring .

Q. What are the primary stability concerns and recommended storage conditions for 2-Isopropoxy-1H-azirine-1-carbonitrile?

  • Methodological Answer :

  • Stability Concerns : The azirine ring is highly strained, making the compound prone to ring-opening reactions under acidic/basic conditions or elevated temperatures. Light exposure may accelerate decomposition .
  • Storage Recommendations :
  • Store at –20°C under inert gas (argon/nitrogen) in amber vials to minimize light/oxygen exposure.
  • Use anhydrous solvents (e.g., acetonitrile or THF) for solutions, as moisture can hydrolyze the nitrile or azirine groups .

Q. What safety protocols are essential when handling 2-Isopropoxy-1H-azirine-1-carbonitrile?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust .
  • Emergency Measures : In case of skin contact, rinse immediately with water and consult a physician. Provide the safety data sheet (SDS) to medical personnel .

Advanced Research Questions

Q. How does the strained azirine ring influence the reactivity of 2-Isopropoxy-1H-azirine-1-carbonitrile in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Nucleophilic Attack : The azirine ring’s electron-deficient nature facilitates nucleophilic ring-opening. For example, amines or thiols may attack the β-carbon, leading to ring expansion or polymerization. Use low temperatures (0–5°C) and controlled stoichiometry to mitigate side reactions .
  • Electrophilic Reactions : The nitrile group can act as a weak electrophile. Activate it with Lewis acids (e.g., ZnCl2_2) for cyanoalkylation reactions. Monitor reaction progress via TLC or in-situ IR .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of 2-Isopropoxy-1H-azirine-1-carbonitrile?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict bond angles and charge distribution in the azirine ring.
  • Transition-State Analysis : Use QM/MM hybrid methods to model ring-opening pathways and identify kinetic barriers. Compare computational results with experimental kinetics data .

Q. How can tautomeric equilibria of 2-Isopropoxy-1H-azirine-1-carbonitrile be studied, and what analytical approaches quantify these effects?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H^1H NMR (e.g., 25–80°C) to detect tautomerization between 1H-azirine and 2H-azirine forms. Use line-shape analysis to calculate activation energies .
  • Solvent Polarity Studies : Compare tautomer ratios in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate results with computed dipole moments .

Key Research Challenges

  • Contradictions in Stability Data : Some studies report azirine derivatives as stable at room temperature , while others note rapid decomposition . Resolve this by conducting accelerated stability tests under controlled humidity/light.
  • Synthetic Yield Variability : Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

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